(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate
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Overview
Description
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps include:
Deuteration: Introduction of deuterium atoms into the molecule, often through the use of deuterated reagents or solvents.
Esterification: Formation of the ester bond between the carboxylic acid group of 2-ethenyl-4,6-dimethoxybenzoic acid and the alcohol group of the deuterated alcohol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology:
- Employed in metabolic studies to understand the fate of similar compounds in biological systems.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of deuterated drugs which may have improved pharmacokinetic properties.
Industry:
- Utilized in the production of specialty chemicals and materials where deuterium labeling is required.
Mechanism of Action
The mechanism of action of (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions through the kinetic isotope effect, where the presence of deuterium slows down the reaction rate compared to hydrogen. This can be particularly useful in studying reaction mechanisms and in the development of drugs with prolonged activity.
Comparison with Similar Compounds
- (1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate-d6
- 2-ethenyl-4,6-dimethoxybenzoic acid
- 1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-ol
Uniqueness: The primary uniqueness of this compound lies in its deuterium content. Deuterium substitution can significantly alter the physical and chemical properties of a compound, leading to differences in reaction kinetics, stability, and biological activity. This makes it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C22H30O5 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(1,1,1,2,3,3-hexadeuterio-6-oxoundec-10-en-2-yl) 2-ethenyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-6-8-9-12-18(23)13-10-11-16(3)27-22(24)21-17(7-2)14-19(25-4)15-20(21)26-5/h6-7,14-16H,1-2,8-13H2,3-5H3/i3D3,11D2,16D |
InChI Key |
QWDNEGNCWJHTQE-KYLWONQVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
Canonical SMILES |
CC(CCCC(=O)CCCC=C)OC(=O)C1=C(C=C(C=C1OC)OC)C=C |
Origin of Product |
United States |
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